CycLuc7

Bioluminescence Imaging Orthogonal Assays Mutant Luciferase

CycLuc7 is a synthetic, cyclic alkylaminoluciferin substrate for firefly luciferase, classified within a family of aminoluciferin analogs designed to overcome the limitations of native D-luciferin. Its development is intrinsically linked to a genetically engineered, triple-mutant luciferase (R218K, L286M, S347A), which renders the enzyme approximately 10,000-fold less active with D-luciferin, creating a highly selective, orthogonal bioluminescence system.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4 g/mol
Cat. No. B14748386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycLuc7
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2NC1)SC(=N3)C4=NC(CS4)C(=O)O
InChIInChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1
InChIKeyBKYMBDMQGNICFU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CycLuc7 for Bioluminescence Imaging: A Triple-Mutant Luciferase Substrate


CycLuc7 is a synthetic, cyclic alkylaminoluciferin substrate for firefly luciferase, classified within a family of aminoluciferin analogs designed to overcome the limitations of native D-luciferin . Its development is intrinsically linked to a genetically engineered, triple-mutant luciferase (R218K, L286M, S347A), which renders the enzyme approximately 10,000-fold less active with D-luciferin, creating a highly selective, orthogonal bioluminescence system [1]. This paired system is designed for enhanced in vivo imaging, particularly in deep tissues like the brain, where D-luciferin shows poor distribution [2].

Why D-Luciferin and First-Generation Analogs Cannot Substitute for CycLuc7 in Mutant Luciferase Assays


Generic substitution fails because CycLuc7 is part of a designed orthogonal enzyme-substrate pair. The associated triple-mutant luciferase is engineered to be virtually inactive with its natural substrate, D-luciferin (by a factor of approximately 10,000), while maintaining or improving light emission only with specific synthetic analogs . Furthermore, key chemical analogs like CycLuc1 and CycLuc2, while also aminoluciferins, are paired with different suites of luciferase mutants in the foundational patent, indicating that they are not functionally interchangeable with CycLuc7 [1]. Using an incorrect substrate-analog or wild-type D-luciferin with this system will result in a near-complete loss of signal, compromising experimental sensitivity and reproducibility.

CycLuc7 Quantitative Differentiation Evidence Against Comparators


Orthogonal Selectivity of CycLuc7-Triple-Mutant Luciferase Pair vs. Wild-Type D-Luciferin

The core differentiation of CycLuc7 is its participation in an orthogonal luciferase-luciferin system. The engineered triple-mutant firefly luciferase (R218K, L286M, S347A) exhibits a profound selectivity shift, making it essentially inactive with the natural substrate D-luciferin while retaining high activity with CycLuc7. This is quantified by the enzyme's activity being reduced by a factor of approximately 10,000-fold for D-luciferin [1]. CycLuc7 was identified as the optimal substrate for this specific triple-mutant in vitro [1]. In contrast, the wild-type enzyme shows negligible activity with CycLuc7, creating a pair that eliminates background from endogenous luciferase activity .

Bioluminescence Imaging Orthogonal Assays Mutant Luciferase

Enzymatic Efficiency Comparison: CycLuc7 vs. CycLuc (Parent Analog) with Wild-Type Luciferase

Data for the broader class of cyclic luciferins (CycLuc) demonstrates a stark kinetic disadvantage versus D-luciferin when used with wild-type luciferase, which indirectly highlights the necessity of CycLuc7's mutant enzyme pairing. In kinetic studies, the cyclic luciferin analog exhibited a Michaelis constant (Km) that was 10,000 times higher and a maximum reaction velocity (Vmax) that was 100 times lower than that of D-Luciferin with the wild-type enzyme [1]. This resulted in actual inhibition of bioluminescence, proving that this class of compound, including CycLuc7, is non-functional as a generic substitute for D-luciferin and demands the specific mutant luciferase for high performance.

Enzyme Kinetics Substrate Profiling Bioluminescence

Multiplexing Orthogonality: CycLuc7 vs. First-Generation Analogs in Patent-Defined Mutant Pairing

The patent describing the mutant luciferase platform defines distinct orthogonal pairs, positioning CycLuc7 for unique multiplexing capabilities against its analogs. The triple mutant R218K+L286M+S347A is specifically paired with CycLuc7 as its cognate substrate, while simpler double mutants like S347A+L286M are paired with CycLuc1 and CycLuc3, and the R218K mutant is paired with CycLuc2 [1]. This engineered substrate-specificity means that CycLuc7 is the designated substrate for a specific higher-order mutant, a differentiation that has direct quantitative implications for signal channel separation in multi-component imaging. The mutant enzyme for CycLuc7 has additional mutations (L342A) that further refine its substrate specificity [1].

Multiplexed Imaging Orthogonal Substrates Luciferase Mutants

Validated Application Scenarios for CycLuc7 in Bioluminescence Research


Zero-Background Orthogonal Bioluminescence Imaging in Gene Expression Studies

When co-expressed with the R218K+L286M+S347A triple-mutant luciferase, CycLuc7 creates an imaging system that is blind to endogenous wild-type luciferase activity. This is ideal for tracking a specific cell population or monitoring a promoter's activity in vivo without interference, as inferred from the ~10,000-fold selectivity against D-luciferin [3]. Researchers should procure the specific CycLuc7-mutant luciferase pair to achieve signal that is exclusively coupled to their experimental variable.

Sequential Multi-Component Bioluminescence Imaging

The distinct pairing of CycLuc7 with higher-order luciferase mutants, separate from the pairing of CycLuc1 and CycLuc2 with different mutants, directly enables sequential, multi-component imaging protocols [3]. A researcher can image one cell population using the CycLuc1/mutant pair, and then sequentially add CycLuc7 to image a second population expressing its cognate mutant without signal crosstalk. This sequential substrate administration is a key application derived from the orthogonal platform.

In Vitro High-Throughput Screening (HTS) Assays with Improved Signal-to-Noise

The kinetic data shows that cyclic luciferins like CycLuc7 are essentially inactive with wild-type luciferase, having a Vmax that is 100-fold lower than D-luciferin [3]. This supports its use in HTS formats where the mutant luciferase reporter provides a high signal-to-noise ratio. The near-zero background from wild-type enzyme contamination or endogenous luciferase activity means that the detected signal is a direct and specific readout of the engineered reporter's expression.

Quote Request

Request a Quote for CycLuc7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.